Methyl 5-fluoroquinoline-8-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
methyl 5-fluoroquinoline-8-carboxylate |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3 |
InChI Key |
HXLPBIDQNLEICO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)F)C=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Fluoroquinoline Carboxylates
Classical Approaches in Quinolone Ring System Construction
The foundational methods for quinoline (B57606) synthesis, developed in the late 19th and early 20th centuries, remain relevant in contemporary organic chemistry. These classical reactions provide robust and versatile pathways to the core quinoline structure.
Conrad-Limpach-Knorr Reaction Modifications
The Conrad-Limpach-Knorr synthesis is a cornerstone for producing 4-hydroxyquinolines and 2-quinolones. The reaction involves the condensation of anilines with β-ketoesters. nih.govnih.gov The regioselectivity of the initial condensation and subsequent cyclization is highly dependent on reaction conditions, particularly temperature.
Under kinetically controlled conditions (lower temperatures), the reaction favors the formation of a β-aminoacrylate intermediate, which upon thermal cyclization, yields the 4-quinolone. nih.gov Conversely, at higher temperatures, under thermodynamic control, the reaction proceeds via a β-ketoanilide intermediate to form the 2-quinolone, a variation often referred to as the Knorr quinoline synthesis. nih.gov The use of an acid catalyst is often necessary to facilitate the cyclization step. nih.gov
| Starting Materials | Conditions | Product | Key Findings |
| Aniline (B41778), β-ketoester | Low temperature (kinetic control) | 4-Quinolone | Favors formation of β-aminoacrylate intermediate. |
| Aniline, β-ketoester | High temperature (thermodynamic control) | 2-Quinolone | Proceeds via a β-ketoanilide intermediate. |
Doebner Multicomponent Reaction Protocols
The Doebner reaction is a three-component reaction that provides a direct route to quinoline-4-carboxylic acids. scispace.com This method involves the condensation of an aniline, an aldehyde, and pyruvic acid. scispace.com A variation of this, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds reacting with anilines, often catalyzed by Lewis or Brønsted acids. nih.gov
While a powerful tool for generating molecular diversity, the conventional Doebner reaction can suffer from low yields, especially when using anilines bearing electron-withdrawing groups. nih.govresearchgate.net Recent modifications have focused on expanding the substrate scope and improving reaction efficiency. For instance, a hydrogen-transfer variation has been developed that allows for the successful use of electron-deficient anilines, broadening the utility of this classical method. nih.gov
| Reactants | Catalyst/Conditions | Product Type | Noteworthy Aspects |
| Aniline, Aldehyde, Pyruvic Acid | Typically acid-catalyzed | 2-Substituted quinoline-4-carboxylic acids | A classic three-component synthesis. scispace.com |
| Aniline, α,β-Unsaturated Carbonyl Compound | Lewis or Brønsted acids (e.g., SnCl₄, p-TsOH) | Substituted quinolines | Known as the Doebner-von Miller reaction. nih.gov |
| Electron-deficient anilines, Aldehyde, Pyruvic Acid | Modified hydrogen-transfer conditions | Substituted quinolines | Overcomes limitations of the conventional Doebner reaction. nih.gov |
Gould-Jacobs Reaction Pathways
The Gould-Jacobs reaction is a versatile and widely used method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives. nih.govmdpi.com The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative. nih.govmdpi.com The resulting anilinomethylenemalonate intermediate is then subjected to thermal cyclization to afford the quinoline ring system. nih.govmdpi.com
This reaction is particularly effective for anilines substituted with electron-donating groups. mdpi.com The synthesis of fluoro-substituted 4-hydroxyquinoline-3-carboxylic acids has been successfully achieved using this methodology, often with modifications such as removing the ethanol (B145695) produced during the initial condensation to improve yields. nih.gov The subsequent hydrolysis of the ester group provides the corresponding carboxylic acid. nih.gov
| Starting Materials | Reaction Steps | Product | Research Findings |
| Fluoroaniline, Diethyl ethoxymethylenemalonate | 1. Condensation (100°C) 2. Thermal cyclization in diphenyl ether (250°C) 3. Hydrolysis (NaOH) | Fluoro-4-hydroxyquinoline-3-carboxylic acid | High yields are achievable, and the removal of ethanol during condensation is beneficial. nih.gov |
| Aniline, Ethyl ethoxymethylenemalonate | 1. Condensation 2. Thermal cyclization 3. Saponification 4. Decarboxylation | 4-Hydroxyquinoline (B1666331) | A general pathway to the 4-hydroxyquinoline core. mdpi.com |
Cheng Reaction and Jampilek Reaction Applications
The landscape of quinoline synthesis has been significantly shaped by the contributions of various research groups, leading to powerful modifications and applications of established reactions.
The Cheng Reaction , in the context of quinoline synthesis, often refers to the extensive work of Chia-Chung Cheng on the Friedländer synthesis . nih.gov The Friedländer synthesis is a fundamental method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. nih.gov This approach is highly versatile for producing a wide array of substituted quinolines. Cheng's contributions have helped to explore the scope and limitations of this reaction, solidifying its importance in heterocyclic chemistry.
The term Jampilek Reaction does not denote a single named reaction but rather encompasses the significant contributions of the research group led by Josef Jampilek in the field of medicinal chemistry, particularly in the synthesis and evaluation of fluoroquinolone derivatives. nih.gov Their work often involves the modification of existing fluoroquinolone scaffolds to develop new agents with enhanced biological activities. nih.gov Synthetic strategies employed by the Jampilek group and similar research efforts frequently involve the hybridization of the fluoroquinolone core at the C-3 position, often by converting the carboxylic acid into various heterocyclic moieties. These synthetic endeavors are crucial for exploring the structure-activity relationships of this important class of compounds.
Modern Catalytic and Green Chemistry Approaches
In recent years, the development of more efficient, selective, and environmentally benign synthetic methods has been a major focus in organic chemistry. This is particularly evident in the synthesis of quinoline derivatives, where modern catalytic approaches have provided powerful alternatives to classical methods.
Palladium-Catalyzed Coupling Reactions in Quinolone Synthesis
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of the quinolone scaffold. These methods offer mild reaction conditions, broad functional group tolerance, and the ability to construct complex molecules in a convergent manner.
Various palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, have been ingeniously applied to the synthesis of quinolones. These reactions can be employed to form key C-C and C-N bonds in the quinoline ring system. For instance, a common strategy involves the intramolecular cyclization of a suitably substituted aniline derivative that has been assembled using palladium-catalyzed coupling reactions. Tandem or domino processes, where multiple bond-forming events occur in a single pot, have also been developed, leading to the rapid and efficient synthesis of highly substituted quinolones.
| Reaction Type | Substrates | Catalyst System | Product Type | Key Advantages |
| Carbonylative Sonogashira Annulation | 2-Iodoanilines, Acetylenes | Pd-NHC catalyst, Mo(CO)₆ | 4-Quinolones | CO-gas free synthesis. |
| Buchwald-Hartwig Coupling/Michael Addition | Chalcones, Primary amines | Pd(0) catalyst, PPh₃ ligand | 1,2-Disubstituted 4-quinolones | One-pot synthesis of complex quinolones. |
| Intramolecular Amidation | N-Substituted-3,3-diarylacrylamides | PdCl₂, Cu(OAc)₂ | 4-Arylquinolin-2(1H)-ones | Efficient access to diversely substituted quinolones. |
| Suzuki-Miyaura/Buchwald-Hartwig Amination | 4-Hydroxyquinolin-2(1H)-one derivatives | Palladium catalyst | 3-Amino-4-arylquinolin-2(1H)-ones | Site-selective functionalization. |
Silver-Catalyzed Carboxylation and Cyclization Strategies
Silver-catalyzed reactions have emerged as a significant tool in the synthesis of heterocyclic compounds, including quinoline derivatives. rsc.orgsemanticscholar.org These methods often proceed under mild conditions and demonstrate notable reactivity. rsc.org Silver catalysts are particularly effective in sequential carboxylation and cyclization reactions of various substrates, such as alkyne derivatives, utilizing carbon dioxide as the carboxylating agent. rsc.orgsemanticscholar.org While direct silver-catalyzed carboxylation to form methyl 5-fluoroquinoline-8-carboxylate is not explicitly detailed in the provided results, the principles of silver-catalyzed carboxylation of aromatic systems and subsequent cyclization are well-established. rsc.orgsemanticscholar.org
For instance, silver(I) salts have been shown to be highly effective catalysts for the C-H carboxylation of terminal alkynes, a process that can be a precursor to cyclization. ruhr-uni-bochum.de Furthermore, silver-catalyzed double decarboxylative addition–cyclisation–elimination cascade sequences have been developed for the one-step synthesis of quinolin-2-ones. rsc.org These strategies highlight the potential for silver catalysis in constructing the core quinoline structure, which could then be further functionalized. A recent study also demonstrated the use of a silver catalyst for the O-arylation of α-fluorinated carboxylates, which, while not directly forming the quinoline ring, showcases silver's utility in reactions involving fluorinated compounds and carboxylates. nih.gov
One-Pot Synthesis Procedures for Fluoroquinoline Derivatives
One-pot synthesis offers an efficient and atom-economical approach to complex molecules like fluoroquinoline derivatives by minimizing intermediate isolation and purification steps. Several one-pot methodologies have been developed for the synthesis of quinoline and its derivatives. nih.govraco.catrsc.org These often involve tandem or cascade reactions where multiple bond-forming events occur in a single reaction vessel.
Examples of one-pot syntheses relevant to fluoroquinolones include:
Tandem Chlorination-Cyclisation: 2-Fluoromalonic acid can be used as a building block to prepare chlorinated fluoro-quinoline derivatives in a single step through a tandem chlorination-cyclisation process. researchgate.net
Copper-Catalyzed Aerobic Oxidative Cyclization: N-(2-alkenylaryl)enamines can serve as precursors for the one-pot synthesis of quinolines via a copper-catalyzed aerobic oxidative cyclization. nih.gov
Palladium-Catalyzed Tandem Reactions: Palladium catalysis has been employed in the one-pot synthesis of N-alkyl-substituted 4-quinolones from o-chloroaryl acetylenic ketones and alkyl amines. rsc.org Another palladium-catalyzed one-pot procedure involves a Buchwald–Hartwig coupling followed by a Michael addition to construct 1,2-disubstituted 4-quinolones. rsc.org
Three-Component Reactions: The synthesis of a thiazolo[3,2-a]pyrimidine derivative bearing a fluoro-phenyl and a hydroxy-quinolinyl moiety was achieved through a one-pot three-component reaction, demonstrating the feasibility of assembling complex quinoline-containing structures in a single step. raco.cat
Oxidative Cyclization Reactions
Oxidative cyclization is a powerful strategy for the synthesis of quinolines, often involving the formation of the heterocyclic ring through a C-H activation and subsequent annulation process. mdpi.comresearchgate.net These reactions can be promoted by various transition metals or can be metal-free. nih.govmdpi.com
Key aspects of oxidative cyclization in quinoline synthesis include:
Transition-Metal Catalysis: Palladium and copper are frequently used catalysts. For example, palladium-catalyzed oxidative cyclization of aryl allyl alcohol and aniline can produce quinoline derivatives. nih.govmdpi.com Copper-catalyzed aerobic oxidative cyclization of 2-vinylaniline (B1311222) or 2-arylaniline with 2-methylquinoline (B7769805) has also been reported. mdpi.com
Metal-Free Oxidative Cyclization: Iodine-mediated oxidation and reactions utilizing oxygen as the oxidant in the presence of a suitable catalyst or promoter are also effective methods for quinoline synthesis. nih.govmdpi.com
Mechanism: The mechanism often involves the initial formation of an intermediate, such as an enamine or an imine, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic quinoline ring system. nih.govmdpi.com A palladium-catalyzed oxidative cyclization of 8-amidoquinolines proceeds via a quinoline-directed palladation of a benzylic C-H bond, followed by oxidative coupling with the C7 position of the quinoline. thieme-connect.com
Regioselective Fluorination and Esterification Techniques in Quinolone Synthesis
The precise placement of fluorine and ester groups on the quinoline scaffold is crucial for modulating the biological activity of these compounds. Therefore, regioselective synthetic methods are of paramount importance.
Introduction of Fluorine at Specific Positions
The introduction of fluorine at specific positions on the quinoline ring can significantly impact the molecule's properties. georgiasouthern.edu Various methods have been developed for the regioselective fluorination of quinolines.
| Method | Reagent/Conditions | Position of Fluorination | Reference |
| Electrophilic Fluorination | Not specified | Not specified | nih.gov |
| Nucleophilic Fluorination | Concerted F-/e-/H+ transfer | C4 and C2 positions | nih.govacs.org |
| Electrolytic Fluorination | HF:pyridine (B92270) | 5,8-positions | georgiasouthern.edu |
| Elemental Fluorine-Iodine Mixtures | F2/I2 | 2-position | rsc.org |
A novel approach for the nucleophilic C-H fluorination of quinolines involves a concerted fluoride-electron-proton transfer, which avoids the formation of high-energy intermediates and allows for the selective fluorination at the C4 and C2 positions. nih.govacs.org Another method utilizes elemental fluorine in combination with iodine to achieve selective fluorination at the 2-position of quinoline derivatives. rsc.org Furthermore, an electrochemical method has been developed for the regioselective 5,8-difluorination of quinolines using HF in pyridine. georgiasouthern.edu
Esterification of Quinolinoic Acids
The esterification of a carboxylic acid group on the quinoline ring, such as in quinolinic acids, is a common final step in the synthesis of compounds like this compound. This transformation can be achieved through several standard methods. youtube.comkhanacademy.orgyoutube.com
Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comyoutube.com The reaction is typically performed under reflux conditions. youtube.com
Use of Thionyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride. The acyl chloride then readily reacts with methanol (B129727) to form the methyl ester. youtube.comchemicalbook.com
Reaction with Acid Anhydrides: Carboxylic acids can also be converted to esters by reacting them with an alcohol in the presence of an acid anhydride. youtube.com
Preparation of Key Precursors and Intermediates for this compound Analogs
The synthesis of analogs of this compound relies on the availability of various key precursors and intermediates. These building blocks allow for systematic modifications of the core structure to explore structure-activity relationships. nih.govfrontiersin.org
| Precursor/Intermediate | Synthetic Utility | Reference |
| 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Precursor for substitution at the 7-position | orientjchem.org |
| 5,6-diaminouracil derivatives | Precursors for the synthesis of 8-substituted xanthines, which can be analogous to quinoline-8-carboxylates | frontiersin.org |
| 2-Fluoromalonic acid | Building block for chlorinated fluoro-quinoline derivatives | researchgate.net |
| o-chloroaryl acetylenic ketones | Precursors for N-alkyl-substituted 4-quinolones | rsc.org |
| Isatoic anhydrides | Precursors for 3-cyano 4-quinolone derivatives | rsc.org |
| 8-amidoquinolines | Precursors for C7-alkylated quinolines via oxidative cyclization | thieme-connect.com |
The synthesis of fluoroquinolone analogs often involves the modification of a pre-existing fluoroquinolone core. For instance, the carboxylic acid group at the C-3 position is a common site for derivatization to create hybrid molecules with other heterocyclic systems like oxadiazoles, triazoles, and thiadiazoles. nih.gov The synthesis of these analogs often starts from a commercially available or readily synthesized fluoroquinolone carboxylic acid. nih.govnih.gov The preparation of precursors with specific substitution patterns, such as a nitro group at the 8-position, allows for further chemical manipulation, for example, reduction to an amino group which can then be transformed into other functionalities. orientjchem.org
Chemical Transformations and Derivatization of Fluoroquinoline Carboxylates
Functional Group Interconversions of the Carboxylate Moiety
The carboxylate group at the C-8 position of Methyl 5-fluoroquinoline-8-carboxylate serves as a versatile handle for a variety of chemical transformations. These reactions allow for the synthesis of a diverse range of derivatives with potentially altered biological activities and physicochemical properties.
The ester functional group of a fluoroquinolone derivative can be hydrolyzed to yield a new chemical structure with a carboxylic functional group. mdpi.com This transformation is a fundamental reaction that converts the methyl ester into the corresponding carboxylic acid, 5-fluoroquinoline-8-carboxylic acid. This reaction is typically achieved under basic conditions, for instance, by heating the ester in the presence of an aqueous solution of a base like sodium hydroxide. mdpi.com The resulting carboxylic acid is a key intermediate for further derivatization, such as the formation of amides and other esters. The hydrolysis process is a standard procedure in organic synthesis for converting esters to carboxylic acids. mdpi.com
Table 1: Hydrolysis of this compound
| Reactant | Reagents | Product |
|---|---|---|
| This compound | NaOH (aq) | 5-fluoroquinoline-8-carboxylic acid |
The carboxylate moiety can be readily converted into amides through reaction with various amines. This amidation reaction is a common strategy to introduce new functionalities and modify the properties of the parent molecule. The process often involves the activation of the carboxylic acid (obtained from hydrolysis of the ester) before reacting it with an amine.
Furthermore, primary amides derived from these carboxylic acids can be dehydrated to form nitriles. thieme-connect.de This transformation can be achieved using dehydrating agents like triflic anhydride. thieme-connect.de The conversion of a carboxylic acid to a nitrile can also be a one-pot process, where the carboxylic acid is first converted to a primary amide, which is then dehydrated in situ to the nitrile. thieme-connect.de In some biological systems, a single enzyme can catalyze the conversion of a carboxylic acid to a nitrile via an amide intermediate. nih.gov
Table 2: Amidation and Nitrile Formation
| Starting Material | Transformation | Reagents | Product |
|---|---|---|---|
| 5-fluoroquinoline-8-carboxylic acid | Amidation | Amine, Activating Agent | 5-fluoroquinoline-8-carboxamide derivative |
| 5-fluoroquinoline-8-carboxamide | Dehydration | Triflic Anhydride | 5-fluoroquinoline-8-carbonitrile |
The ester group of this compound can also be converted to hydrazides by reacting it with hydrazine (B178648) hydrate. This reaction provides a scaffold for the synthesis of further derivatives. For instance, the resulting hydrazide can then be treated with various isothiocyanates to yield thiosemicarbazide (B42300) derivatives. These transformations introduce a different set of functional groups, which can significantly alter the biological and coordination properties of the original fluoroquinolone structure.
Nucleophilic Aromatic Substitution on the Fluoroquinoline Scaffold
The fluoroquinoline core is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a class of reactions that allows for the introduction of a wide range of substituents onto the aromatic rings. nih.gov The fluorine atom, being a good leaving group, facilitates these substitutions.
The C-7 position of the fluoroquinolone ring is a common site for modification through nucleophilic aromatic substitution. nih.govresearchgate.net This position is known to interact with bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov The introduction of different substituents at C-7 can influence the potency, spectrum of activity, and pharmacokinetic properties of the resulting compounds. nih.govyoutube.com For instance, the substitution of the fluorine at C-7 with various amines, such as piperazine (B1678402) and its derivatives, is a well-established strategy in the synthesis of many fluoroquinolone antibiotics. nih.govresearchgate.net The nature of the substituent at C-7 can also affect the compound's susceptibility to bacterial efflux pumps. nih.gov
Table 3: C-7 Substitution on Fluoroquinolone Scaffold
| Starting Material | Nucleophile | Product |
|---|---|---|
| Fluoroquinolone with C-7 Fluorine | Piperazine | C-7 Piperazinyl-substituted fluoroquinolone |
| Fluoroquinolone with C-7 Fluorine | Various Amines | C-7 Amino-substituted fluoroquinolone |
The reactivity of the fluoroquinoline scaffold in nucleophilic aromatic substitution reactions can be significantly influenced by the presence of activating or deactivating groups on the ring. Electron-withdrawing groups, such as a nitro group, can activate the ring towards nucleophilic attack. youtube.com For example, the presence of a nitro group at the C-8 position would be expected to increase the electrophilicity of the quinoline (B57606) ring, thereby facilitating nucleophilic substitution at other positions, such as C-7. The nitro group helps to stabilize the negative charge that develops in the intermediate Meisenheimer complex formed during the SNAr reaction. youtube.com This stabilization lowers the activation energy of the reaction, leading to a faster rate of substitution. Conversely, electron-donating groups would deactivate the ring towards nucleophilic attack.
Modifications of the Quinolone Nitrogen (N-1)
One of the fundamental modifications is N-alkylation . This involves the introduction of various alkyl groups, such as methyl or ethyl, onto the N-1 nitrogen. For instance, N-methyl and N-ethyl derivatives of ciprofloxacin (B1669076) have been synthesized through processes like cyclocondensation with carbon disulfide, followed by base-catalyzed conversion. nih.gov Another key substituent at this position is the cyclopropyl (B3062369) group, which has been shown to enhance the lethal action of fluoroquinolones. nih.govresearchgate.net
A more complex modification involves the fusion of a ring system between the N-1 and C-8 positions. This creates a tricyclic structure, as seen in the antibiotic levofloxacin (B1675101), where the N-1 and C-8 substituents are part of a fused ring. nih.govresearchgate.net This ring fusion alters the planarity of the quinolone core. Energy minimization modeling has revealed that in non-fused structures with bulky N-1 and C-8 substituents (like N-1 cyclopropyl and C-8 methoxy), steric interactions can cause a skewing of the quinolone core. nih.govresearchgate.net In contrast, the fused-ring system of levofloxacin results in a more coplanar arrangement of the quinolone core ring system with its adjacent functional groups. nih.gov
| Modification Type | Position | Example Substituent/Structure | Key Reactants/Conditions | Resulting Compound Class |
| N-Alkylation | N-1 | Methyl, Ethyl, Cyclopropyl | Alkyl halides, Base | N-Alkyl-fluoroquinolones |
| Ring Fusion | N-1/C-8 | Fused oxazine (B8389632) ring | Intramolecular cyclization | Tricyclic fluoroquinolones |
Introduction of Heterocyclic Moieties onto the Fluoroquinoline Core
The introduction of heterocyclic rings onto the fluoroquinoline framework is a widely employed strategy to generate novel chemical architectures. These modifications can be made at various positions, but derivatization of the carboxylic acid group is a common approach. nih.gov
Five-membered heterocycles like oxadiazoles, thiazoles, and triazoles are significant structural motifs in medicinal chemistry. frontiersin.orgnih.gov The carboxylic acid group of a fluoroquinolone can be chemically transformed into various five-membered heterocyclic rings. nih.gov
A general synthetic pathway to introduce a 1,3,4-oxadiazole (B1194373) ring begins with the conversion of the parent carboxylic acid (or its ester, such as this compound, after hydrolysis) into a hydrazide. This key intermediate can then be treated with carbon disulfide in the presence of a base to form an oxadiazolthione. nih.govuobaghdad.edu.iq Alternatively, reacting the hydrazide with an appropriate reagent can lead to other substituted oxadiazoles. uobaghdad.edu.iq Similarly, these hydrazide intermediates are precursors for synthesizing other heterocycles like 1,2,4-triazoles. nih.gov
| Heterocycle | Precursor Functional Group | Key Reagents for Cyclization | Resulting Moiety |
| 1,3,4-Oxadiazole | Carboxylic Acid -> Hydrazide | Carbon Disulfide (for thione) | Fluoroquinolone-oxadiazole |
| 1,2,4-Triazole | Carboxylic Acid -> Hydrazide | Varies (e.g., via oxadiazole conversion) | Fluoroquinolone-triazole |
| Thiazole | Carboxylic Acid -> Thioamide | α-haloketones | Fluoroquinolone-thiazole |
Beyond simple substitution, entire heterocyclic systems can be fused to the fluoroquinolone core, creating more rigid and complex polycyclic structures. As discussed previously, fusing a ring between the N-1 and C-8 positions is a prominent example, leading to compounds like levofloxacin. nih.govresearchgate.net This N-1/C-8 fusion significantly impacts the three-dimensional structure compared to non-fused analogues. researchgate.net
Another site for introducing fused systems is the C-7 position. For example, the antibiotic moxifloxacin (B1663623) features a fused bicyclic system (octahydropyrrolo[3,4-b]pyridine) at this position. nih.gov While not directly involving the core quinolone rings, this demonstrates the principle of using fused heterocycles to modulate the properties of the parent molecule. The synthesis of such fused systems often involves multi-step reactions to build the desired heterocyclic structure before its attachment to the fluoroquinolone core. nih.gov
Synthesis of Hybrid and Bis-Fluoroquinolone Conjugates
Hybridization involves covalently linking a fluoroquinolone molecule to another distinct chemical entity, which can be another drug molecule or a targeting moiety. A related concept is the creation of "bis-fluoroquinolones," where two fluoroquinolone units are joined together.
The synthesis of bis-fluoroquinolone conjugates has been achieved by using a five-membered heterocycle as a linker. nih.gov For instance, the carboxylic acid groups of two fluoroquinolone molecules can be converted to form a central 1,3,4-oxadiazole ring, resulting in a symmetrical C3/C3-linked bis-fluoroquinolone. nih.gov Another approach involves coupling two fluoroquinolone units through a 1,2,4-triazole-3-thiol linker. nih.gov
Hybrid molecules are synthesized by conjugating a fluoroquinolone with a different class of molecule, such as a peptide or another heterocyclic drug. nih.gov A common strategy involves activating the carboxylic acid group of the fluoroquinolone, which can then react with an amino group on the partner molecule to form a stable amide bond. nih.gov For example, conjugates of fluoroquinolones with antimicrobial peptides have been prepared by activating the carboxyl moiety to an acyl fluoride, followed by direct acylation of the peptide. nih.gov
| Conjugate Type | Linker Type | Synthetic Strategy | Example |
| Bis-Fluoroquinolone | 1,3,4-Oxadiazole | Conversion of C-3 carboxyl groups from two units into a central heterocyclic ring. | C3/C3 bis-fluoroquinolone nih.gov |
| Bis-Fluoroquinolone | 1,2,4-Triazole-3-thiol | Coupling of an intermediate with a second fluoroquinolone unit using a coupling agent like POCl3. | Ciprofloxacin-linker-ciprofloxacin nih.gov |
| Hybrid Conjugate | Amide Bond | Activation of fluoroquinolone carboxyl group and reaction with an amine on a second molecule. | Fluoroquinolone-Peptide Conjugate nih.gov |
Structural Characterization Methodologies in Fluoroquinoline Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms like hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F). nih.gov
¹H NMR Spectroscopy for Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. Each unique proton or group of equivalent protons generates a signal (resonance) in the spectrum at a specific chemical shift (δ), measured in parts per million (ppm). The chemical shift is influenced by the electron density around the proton, while the splitting pattern of the signal reveals the number of neighboring protons.
For Methyl 5-fluoroquinoline-8-carboxylate, one would expect to see distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring and the protons of the methyl ester group. The aromatic protons would appear in the downfield region (typically 7.0-9.0 ppm), with their exact shifts and coupling patterns influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine atom, and the carboxylate group. The methyl group (-OCH₃) would appear as a sharp singlet in the upfield region (typically 3.5-4.0 ppm).
Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: This table presents expected chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Quinoline Aromatic Protons (H2, H3, H4, H6, H7) | 7.0 – 9.0 | Doublet (d), Doublet of Doublets (dd), Multiplet (m) |
| Methyl Ester Protons (-OCH₃) | 3.5 – 4.0 | Singlet (s) |
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom produces a peak in the spectrum, with its chemical shift indicating its electronic environment.
In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each of the 11 carbon atoms. The carbon of the carbonyl group (C=O) in the ester is expected at the most downfield position (around 165-175 ppm). The aromatic carbons of the quinoline ring would resonate between 110 and 150 ppm, with the carbon attached to the fluorine atom (C-5) showing a characteristic large coupling constant (¹JC-F). The methyl carbon (-OCH₃) would appear at the most upfield position (around 50-60 ppm).
Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: This table presents expected chemical shift ranges based on general principles and data for analogous structures. mdpi.com
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbon (C=O) | 165 – 175 |
| Aromatic Carbons (C2, C3, C4, C4a, C5, C6, C7, C8, C8a) | 110 – 150 |
| Methyl Carbon (-OCH₃) | 50 – 60 |
¹⁹F NMR Spectroscopy for Fluorine Environment Analysis
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive tool for characterization. nih.gov Fluorine-19 is a 100% abundant, spin-½ nucleus, making it easy to observe. The chemical shift of the fluorine signal is highly sensitive to its local electronic environment. mdpi.comnih.gov For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, confirming the presence of one fluorine environment. This signal may appear as a multiplet due to coupling with nearby protons on the aromatic ring.
Two-Dimensional NMR Techniques (COSY, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are used to establish the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the sequence of protons around the quinoline ring system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₁₁H₈FNO₂), HRMS would be used to confirm its exact mass, distinguishing it from any other compounds with the same nominal mass but a different atomic composition. mdpi.com
Table 3: Molecular Formula and Exact Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₈FNO₂ |
| Calculated Exact Mass | 205.0539 u |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS), also known as MS², is a powerful analytical technique used for the structural confirmation and elucidation of chemical compounds. youtube.com The process involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio (m/z), fragmenting it through collision-induced dissociation, and then analyzing the resulting fragment ions (product ions). This fragmentation pattern provides a structural fingerprint of the molecule. youtube.com
For this compound, the initial mass spectrometry (MS) step, often using a soft ionization technique like electrospray ionization (ESI), would determine the mass of the molecular ion ([M+H]⁺). nih.gov Subsequent MS/MS analysis would involve isolating this molecular ion and subjecting it to fragmentation. The resulting spectrum would be expected to show characteristic losses that confirm the compound's structure. For instance, common fragmentation patterns for quinoline derivatives include the cleavage of the quinoline ring and the loss of substituents. nih.govresearchgate.net In the case of this compound, predictable fragment ions would include those corresponding to the loss of the methyl ester group or parts of it, and fragments confirming the core fluoroquinoline structure. researchgate.netsigmaaldrich.com This technique is invaluable for distinguishing between isomers and confirming the identity of a synthesized compound. nih.gov
Table 1: Predicted MS/MS Fragmentation for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Structural Assignment |
|---|---|---|---|
| [M+H]⁺ | Varies | •OCH₃ | Loss of methoxy (B1213986) group |
| [M+H]⁺ | Varies | COOCH₃ | Loss of methyl carboxylate group |
| [M+H]⁺ | Varies | F | Loss of fluorine atom |
Note: This table represents predicted fragmentation patterns based on the general behavior of quinoline derivatives in MS/MS analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. ajabs.orgchemistryjournal.in It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the functional groups absorb energy at their characteristic frequencies, resulting in an IR spectrum that provides a unique molecular fingerprint. researchgate.net
For this compound, the IR spectrum would display several key absorption bands confirming its structure. The presence of the ester functional group would be identified by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the 1700-1750 cm⁻¹ region. chemistryjournal.in The carbon-fluorine (C-F) bond, a defining feature of fluoroquinolones, would exhibit a characteristic absorption band, generally in the 1000-1400 cm⁻¹ range. ajabs.org Additionally, vibrations associated with the aromatic quinoline ring, such as C=C and C-H stretching, would be observed. researchgate.netastrochem.org Comparing the experimental spectrum with known spectra of similar quinoline carboxylates helps to confirm the successful synthesis and purity of the compound. researchgate.netchemicalbook.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 |
| Ester C=O | Stretch | 1700 - 1750 |
| Aromatic C=C | Stretch | 1495 - 1615 |
| Ester C-O | Stretch | 1100 - 1300 |
Note: These values are based on typical frequency ranges for the specified functional groups found in related fluoroquinolone and quinoline compounds. ajabs.orgchemistryjournal.innih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial analytical method used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a pure organic compound. The experimental results are then compared with the theoretically calculated percentages based on the compound's molecular formula. This comparison serves to verify the empirical formula and confirm the compound's elemental composition and purity. researchgate.netnih.gov
For this compound, with the molecular formula C₁₁H₈FNO₂, the theoretical elemental composition can be calculated precisely. A close correlation between the experimentally determined percentages and the theoretical values provides strong evidence for the compound's identity and the success of its synthesis.
Table 3: Theoretical Elemental Composition of this compound (C₁₁H₈FNO₂)
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 64.39 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.93 |
| Fluorine | F | 18.998 | 1 | 18.998 | 9.26 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.83 |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.59 |
| Total | | | | 205.188 | 100.00 |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods are widely employed in pharmaceutical analysis for the quantitative determination of active compounds. researchgate.netthescipub.com These techniques are often favored for their simplicity, speed, and cost-effectiveness. nih.gov They are based on the principle that a substance absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to the concentration of the substance in the solution (Beer-Lambert law).
UV-Vis spectrophotometry measures the absorption of ultraviolet or visible light by a chemical substance. scielo.br In fluoroquinoline research, it is used for both qualitative and quantitative analysis. researchgate.net The quinoline ring system is a chromophore that absorbs UV light, typically exhibiting characteristic absorption maxima (λmax) corresponding to π-π* electronic transitions. researchgate.netnih.gov For this compound, the UV-Vis spectrum would be expected to show distinct peaks, and the absorbance at a specific λmax can be used to determine its concentration in solution by constructing a calibration curve. scielo.br Studies on similar quinoline derivatives show absorption maxima in the range of 280 to 410 nm. researchgate.netresearchgate.net
Derivative spectrophotometry is an enhancement of conventional UV-Vis spectrophotometry. It involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. sapub.org This technique is particularly useful for improving the resolution of overlapping spectral bands and for eliminating background interference from excipients in a formulation. nih.gov By measuring the amplitude of a derivative peak, a more selective and accurate quantification of the target analyte can be achieved. This method has been successfully applied to the determination of various fluoroquinolones in pharmaceutical preparations. researchgate.netsapub.org
Chromatographic Techniques
Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. In pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its high resolution, sensitivity, and accuracy. nih.govscielo.org.za
For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. iwu.edu This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). scielo.org.za The compound is separated from impurities based on its differential partitioning between the two phases. Detection is commonly performed using a UV or Diode-Array Detector (DAD), set at one of the compound's absorption maxima. nih.gov The retention time provides qualitative identification, while the peak area is used for quantitative analysis against a calibration standard. nih.gov Thin-Layer Chromatography (TLC) is another useful technique for monitoring reaction progress and for preliminary purity assessment. tandfonline.com
Table 4: Common Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Ciprofloxacin (B1669076) | CFC / CIP |
| Levofloxacin (B1675101) | LEVO / LFX |
| Ofloxacin | OFL / OFX |
| Norfloxacin | NOR |
| Enrofloxacin (B1671348) | ERF |
| Lomefloxacin | |
| Moxifloxacin (B1663623) | MFC |
| Pefloxacin (B1679150) | PEF |
| Sparfloxacin | SPA |
| Gatifloxacin | |
| Danofloxacin | |
| Sarafloxacin | |
| Difloxacin | |
| Nalidixic acid | |
| Flumequine | |
| Oxolinic acid | |
| Cinoxacin | |
| Piromidic acid | |
| Pipemidic acid | |
| Orbifloxacin | |
| Enoxacin (B1671340) | |
| Dexamethasone | DMS |
| Quinoline-2-carboxylic acid | |
| Quinoline-4-carboxylic acid | |
| Quinoline-7-carboxaldehyde | Q7C |
| 7-chloro-4-hydroxy-3-quinolinecarboxylic acid | 7C4H3QCA |
| 5-chloroquinolin-8-ol |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fluoroquinolones. nih.gov Reversed-phase HPLC is the most common approach, leveraging the solubility of these compounds in aqueous-organic mobile phases. nih.gov
Mobile Phase Composition: The mobile phase in HPLC for fluoroquinolone analysis typically consists of a mixture of an aqueous component and an organic solvent. nih.gov Acetonitrile is a frequently used organic solvent due to its favorable elution properties. nih.gov The aqueous portion often contains a buffer, such as phosphate (B84403) buffer (e.g., sodium or potassium phosphates) at concentrations ranging from 10–30 mM, to maintain a stable pH. nih.gov The pH is often slightly acidic, adjusted with agents like orthophosphoric acid. nih.gov The addition of an ion pair reagent can enhance the separation quality by interacting with charged groups on the analyte molecules. nih.gov
Column and Detection: A variety of stationary phases are available, with C18 columns being a popular choice for reversed-phase chromatography of fluoroquinolones. akjournals.com Detection is commonly achieved using ultraviolet (UV) or fluorescence detectors (FLD). nih.gov For instance, in the analysis of enrofloxacin and its impurities, detection wavelengths of 278 nm and 265 nm were utilized. akjournals.com
Method Development and Validation: The development of a robust HPLC method involves optimizing parameters such as mobile phase composition, flow rate, and column type to achieve good separation and peak shape. akjournals.com Validation of the method ensures its accuracy, precision, linearity, sensitivity, and robustness. akjournals.com
A representative, though not specific to this compound, example of HPLC conditions for related fluoroquinolone analysis is detailed in the interactive table below.
Interactive Data Table: Illustrative HPLC Parameters for Fluoroquinolone Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 3.5 µm) | akjournals.com |
| Mobile Phase | Gradient of 32 mM phosphate buffer (pH 3.5) and methanol | akjournals.com |
| Flow Rate | 1.5 mL/min | akjournals.com |
| Detection | UV at 278 nm and 265 nm | akjournals.com |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This makes it an invaluable tool for identifying and quantifying fluoroquinolones, especially at low concentrations. nih.gov
Ionization and Detection: Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS for fluoroquinolone analysis. researchgate.net The mass spectrometer can be operated in various modes, including full scan for general detection and tandem mass spectrometry (MS/MS) for structural confirmation and enhanced selectivity. researchgate.net In MS/MS analysis, specific precursor-to-product ion transitions are monitored, a technique known as multiple reaction monitoring (MRM), which provides high specificity. nih.gov For example, in the analysis of levofloxacin, MRM transitions such as m/z 362.7 → 261.2 have been employed. nih.gov
High-Resolution Mass Spectrometry (HRMS): For unambiguous identification of compounds, high-resolution mass spectrometry, often coupled with a time-of-flight (TOF) analyzer (LC-QqTOF-MS), can be utilized. researchgate.net This technique provides highly accurate mass measurements, which aids in confirming the elemental composition of the analytes. researchgate.net
Applications in Metabolite and Degradation Product Identification: LC-MS is particularly useful for identifying metabolites and degradation products of fluoroquinolones in various matrices. researchgate.net The high sensitivity and specificity of LC-MS/MS allow for the detection and structural elucidation of these transformation products, even when present at trace levels. researchgate.net
A summary of typical LC-MS parameters used in the analysis of fluoroquinolones is presented in the interactive table below.
Interactive Data Table: General LC-MS Parameters for Fluoroquinolone Analysis
| Parameter | Description | Reference |
|---|---|---|
| LC System | Dionex RSLC LC-system | researchgate.net |
| Ionization Source | Electrospray Ionization (ESI) | researchgate.net |
| Mass Analyzer | Triple Quadrupole (TQD) or Quadrupole Time-of-Flight (QqTOF) | researchgate.net |
| Mobile Phase | Water with 0.1% formic acid / Acetonitrile with 0.1% formic acid | researchgate.net |
| Flow Rate | 0.4 mL/min | researchgate.net |
| Injection Volume | 2-5 µL | researchgate.net |
Theoretical and Computational Chemistry Studies of Fluoroquinoline Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of fluoroquinolone systems.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. uconn.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. tandfonline.com
For quinoline (B57606) derivatives, the HOMO and LUMO are typically delocalized over the aromatic ring system. In the case of Methyl 5-fluoroquinoline-8-carboxylate, the fluorine atom at the C5 position and the methyl carboxylate group at the C8 position are expected to influence the energy and distribution of these orbitals. The electron-withdrawing nature of the fluorine atom and the carboxylate group would likely lower the energies of both the HOMO and LUMO.
Studies on analogous quinoline and quinazoline (B50416) derivatives have shown that the HOMO-LUMO gap is a significant descriptor of their properties. For instance, in a study of quinazoline derivatives, the energy gap was found to be a crucial indicator of their corrosion inhibition efficiency. rsc.org Another study on substituted cinnolines demonstrated that a larger HOMO-LUMO energy gap correlates with higher stability for applications in optical devices. tandfonline.com The specific values for HOMO, LUMO, and the energy gap can be calculated using DFT methods, as shown for a series of quinoline-triazole derivatives in the table below.
Table 1: Representative Frontier Molecular Orbital Energies for Quinolone Derivatives Calculated using DFT/B3LYP/6-31G method. Data is illustrative and based on analogous structures from literature.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinolone-Triazole Derivative 1 | -6.54 | -1.98 | 4.56 |
| Quinolone-Triazole Derivative 2 | -6.78 | -2.12 | 4.66 |
| Quinolone-Triazole Derivative 3 | -6.62 | -2.05 | 4.57 |
The distribution of electron density within a molecule is fundamental to its chemical behavior, influencing how it interacts with other molecules and its environment. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylate group are expected to be regions of high negative electrostatic potential. Conversely, the hydrogen atoms and the area around the fluorine atom might exhibit a positive potential.
Studies on ciprofloxacin (B1669076) and other fluoroquinolones have utilized MEP analysis to understand their interactions with biological targets. tandfonline.com The electrostatic potential pattern is significantly affected by substitutions on the quinoline core and the protonation state of functional groups. tandfonline.com For example, the negative potential sites are crucial for interactions with positive residues in the active site of target enzymes. youtube.com
Conformational Analysis and Energy Minimization Studies
The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For this compound, the primary source of conformational flexibility is the rotation around the C8-C(O)O and C(O)-OCH3 single bonds of the methyl carboxylate group.
Computational methods can be used to perform a systematic search of the conformational space to identify the global energy minimum and other low-energy conformers. This is typically achieved by rotating the rotatable bonds and calculating the potential energy at each step. The resulting energy landscape reveals the most stable three-dimensional arrangement of the molecule. Understanding the preferred conformation is crucial for molecular docking studies, as it determines how the molecule fits into the binding pocket of a biological target. In studies of quinoline foldamers, it was found that the folding of the molecule plays a crucial role in its reactivity, which was understood by comparing the properties of the folded and hypothetical linear conformations. nih.gov
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or DNA. nih.govnih.govresearchgate.net
The primary target of fluoroquinolone antibiotics is the bacterial enzyme DNA gyrase (a type II topoisomerase) and, in some cases, topoisomerase IV. youtube.comacs.org These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. youtube.com
Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of DNA gyrase. The quinolone core is known to interact with the DNA and key amino acid residues in the enzyme's active site. The C5-fluoro substituent and the C8-carboxylate group would play significant roles in modulating these interactions. The fluorine atom can form favorable interactions, and the carboxylate group can participate in hydrogen bonding or salt bridge formation with positively charged residues like arginine.
For instance, in a study of desfluoroquinolone-sulfonamide hybrids, molecular docking revealed stable binding modes with DNA gyrase, highlighting the importance of specific interactions for their potential antibacterial activity. rsc.org Similarly, docking studies of quinoline derivatives with VGFR tyrosine kinase have been used to understand their recognition profiles at the binding pocket.
Beyond predicting the binding pose, computational methods can also be used to estimate the binding affinity between the ligand and the target. This is often expressed as a binding energy or a docking score. A lower binding energy generally indicates a more stable and favorable interaction.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex, allowing the exploration of its stability and the mechanism of interaction over time. nih.govnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational changes that occur upon ligand binding.
In the context of fluoroquinolones, MD simulations have been used to study the stability of the drug-DNA gyrase complex. rsc.orgnih.gov These simulations can reveal how the ligand and protein adapt to each other and can help to identify key residues that are critical for binding. For example, a study on trovafloxacin (B114552) derivatives used MD simulations to understand the changes in the trajectories of the drug-protein complex over time. nih.gov The results of MD simulations can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. This information is invaluable for the rational design of more potent inhibitors. nih.gov
Structure-Activity Relationship (SAR) Derivations via Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) models, have become indispensable for deriving these relationships for fluoroquinoline systems. nih.govnih.gov
The core structure of fluoroquinolones, a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, is essential for their activity. asm.org The carboxyl group at the C-3 position and the ketone at C-4 are critical for binding to the target enzymes, DNA gyrase and topoisomerase IV. nih.govmdpi.com While this compound has its carboxylate group at the C-8 position, computational models can predict how this altered arrangement affects target binding.
Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to a protein target. nih.gov In the context of fluoroquinolones, docking studies simulate how these molecules fit into the active site of bacterial enzymes like DNA gyrase. nih.govmdpi.com The binding is often stabilized by hydrogen bonds and π-π stacking interactions between the fluoroquinolone molecule and the amino acid residues of the enzyme. nih.gov For instance, studies on various fluoroquinolone derivatives have shown that modifications at the C-7 position significantly influence the spectrum of activity, and docking simulations help rationalize these findings by revealing differences in binding energies and interactions. nih.govmdpi.com
Key insights from computational SAR studies on fluoroquinolones include:
The Role of the Fluorine Atom: A fluorine atom at the C-6 position is a hallmark of most modern fluoroquinolones, as it generally enhances antibacterial potency by increasing lipophilicity, which aids in cell penetration. asm.orgyoutube.com The fluorine in this compound is at the C-5 position, and computational models can evaluate how this positional change impacts electronic properties and interactions within the target's binding pocket.
The Carboxyl Group: The carboxylic acid at C-3 is considered vital for interacting with the DNA gyrase enzyme. mdpi.comresearchgate.net The presence of a methyl ester at C-8 in this compound represents a significant structural deviation. Docking studies can predict whether this group can still form crucial interactions or if its placement and ester form inactivate the molecule. In silico models have shown that removing the carboxyl group can significantly reduce predicted antimicrobial activity. mdpi.com
Substituents and Activity: Computational screening of libraries of fluoroquinolone derivatives allows for the rapid evaluation of numerous substituents. By calculating docking scores and binding energies, researchers can prioritize which novel compounds to synthesize and test. For example, docking studies on pefloxacin (B1679150) hydrazones identified derivatives with superior binding scores compared to the parent drug, suggesting enhanced activity. nih.gov
Interactive Table: Example of Molecular Docking Scores for Fluoroquinolone Derivatives against DNA Gyrase.
In Silico Pharmacokinetic and Pharmacodynamic Property Prediction
Beyond determining a compound's activity at its target, it is crucial to understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics. Computational, or in silico, tools are widely used to predict these properties early in the drug discovery process, saving time and resources. nih.govmdpi.com
For a molecule like this compound, various pharmacokinetic and pharmacodynamic parameters can be estimated using specialized software and web servers.
ADME Prediction: Web tools such as SwissADME can be used to evaluate a compound's druglikeness based on criteria like Lipinski's Rule of Five. mdpi.com These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to have good oral absorption and cell membrane permeability. For new fluoroquinolone derivatives, these tools can predict intestinal absorption, bioavailability, and potential for blood-brain barrier penetration. nih.gov
Toxicity Prediction: Predicting potential toxicity is a critical safety assessment. In silico platforms like ProTox-II can estimate the toxicity profile of a molecule, including its potential for carcinogenicity, mutagenicity, and hepatotoxicity, based on its structure. mdpi.com This allows for the early deselection of compounds that are likely to have unfavorable safety profiles.
Pharmacodynamics Prediction: Computational methods also aid in predicting pharmacodynamics, which relates to the mechanism of action. For instance, in silico studies on fluoroquinolone-tetracycline hybrids have been used to evaluate their binding to DNA gyrase and predict their potential to overcome resistance mechanisms. nih.gov These models help hypothesize how a novel structure might behave, suggesting it could inhibit DNA synthesis in a manner similar to established fluoroquinolones. nih.gov
The combination of these predictive models provides a comprehensive in silico profile of a novel compound. This allows researchers to refine chemical structures to optimize both potency and pharmacokinetic properties before committing to extensive laboratory synthesis and testing.
Interactive Table: Commonly Predicted In Silico Properties for Drug Candidates.
Investigation of Biological Activity Mechanisms and Molecular Interactions
Enzyme Inhibition Studies
The compound's efficacy is rooted in its ability to target and inhibit enzymes that are vital for bacterial survival and replication. This inhibition is selective and occurs through specific molecular interactions.
Methyl 5-fluoroquinoline-8-carboxylate, like other fluoroquinolones, targets two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing the topological state of DNA during replication and transcription. youtube.com Both enzymes are heterotetramers, with DNA gyrase composed of GyrA and GyrB subunits, and topoisomerase IV composed of ParC and ParE subunits. nih.gov
The primary mechanism of action involves the inhibition of these enzymes' activity. researchgate.net Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it at a stage where the DNA is cleaved. nih.govnih.gov This stabilization prevents the subsequent re-ligation of the broken DNA strands, a critical step in the enzymes' catalytic cycle. nih.gov This action effectively turns the enzymes into cellular poisons that generate toxic double-strand breaks in the bacterial chromosome. youtube.com
For many gram-negative bacteria, DNA gyrase is the primary target, while for many gram-positive bacteria, topoisomerase IV is the principal target. youtube.com The potency of a specific fluoroquinolone derivative is often related to its affinity for one or both of these enzymes. youtube.com
Table 1: Target Enzymes and Subunits
| Enzyme | Subunits | Primary Function |
| DNA Gyrase | GyrA₂, GyrB₂ | Removes positive supercoils ahead of the replication fork, introduces negative supercoils. youtube.com |
| Topoisomerase IV | ParC₂, ParE₂ | Decatenates (unlinks) daughter chromosomes after DNA replication. youtube.comnih.gov |
The inhibitory action of fluoroquinolones is not due to binding with the enzyme alone but through the formation of a stable ternary complex consisting of the drug, the enzyme (either DNA gyrase or topoisomerase IV), and the bacterial DNA. youtube.comresearchgate.net This structure is often referred to as a "cleaved complex" because the DNA within it is held in a broken state. researchgate.netresearchgate.net
Crystallographic studies have shown that the fluoroquinolone molecule inserts itself into the DNA breaks created by the enzyme. acs.org The drug interacts non-covalently with both the enzyme and the DNA bases, effectively acting as a molecular wedge that prevents the enzyme from resealing the DNA backbone. nih.gov Specifically, the C3/C4 keto acid group of the quinolone is crucial for complexing with magnesium and forming a water-mediated bridge to key amino acid residues in the GyrA or ParC subunits of the enzymes. researchgate.net This interaction stabilizes the cleaved complex, leading to the interruption of DNA processes. nih.govnih.gov Studies have revealed that at least two modes of drug binding can exist within the gyrase-DNA complex, suggesting complex interactions between the fluoroquinolone's C-7 ring and both the GyrA and GyrB subunits. researchgate.net
Beyond their well-established antibacterial targets, fluoroquinolones have been shown to interact with other enzyme systems, including mammalian enzymes. One such group is the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3). nih.govnih.gov These enzymes are critical in epigenetics, initiating DNA demethylation by oxidizing 5-methylcytosine (B146107) (5mC). nih.govmorressier.com
The inhibitory effect of fluoroquinolones on TET enzymes stems from their ability to chelate iron. nih.gov TET enzymes are Fe(II)-dependent dioxygenases, meaning they require iron as a cofactor to function. nih.govnih.gov By sequestering iron, fluoroquinolones can inhibit the catalytic activity of these enzymes, leading to downstream epigenetic effects such as alterations in DNA methylation patterns. nih.gov This off-target activity highlights a broader range of biochemical interactions for the fluoroquinolone class of compounds.
Table 2: Enzyme Inhibition Overview
| Enzyme Target | Class | Mechanism of Inhibition | Consequence of Inhibition |
| DNA Gyrase | Bacterial Type II Topoisomerase | Stabilization of the enzyme-DNA cleavage complex. youtube.comnih.gov | Inhibition of DNA replication and transcription. nih.govnih.gov |
| Topoisomerase IV | Bacterial Type II Topoisomerase | Stabilization of the enzyme-DNA cleavage complex. nih.govacs.org | Disruption of daughter chromosome segregation. youtube.com |
| TET Dioxygenases | Mammalian Dioxygenase | Chelation of the essential Fe(II) cofactor. nih.gov | Inhibition of DNA demethylation, leading to epigenetic changes. morressier.comnih.gov |
Modulation of Cellular Processes
The inhibition of key enzymes by this compound directly translates into the disruption of critical cellular processes, ultimately affecting the viability and proliferation of bacterial cells.
The formation of stable drug-gyrase-DNA complexes directly interferes with DNA replication. nih.gov These complexes act as roadblocks that stall the progression of replication forks along the bacterial chromosome. nih.govnih.gov This halting of replication is a primary bacteriostatic effect of the compound. nih.gov
Furthermore, the double-strand breaks generated by the stabilized cleaved complexes trigger the cell's DNA repair mechanisms. nih.gov However, at sufficient concentrations of the drug, the rate of DNA damage overwhelms the cell's repair capacity. This leads to the fragmentation of the chromosome, a bactericidal event that results in cell death. nih.gov The susceptibility of bacteria to quinolones is increased when DNA repair proteins are deleted, underscoring the importance of this pathway interference. nih.gov
This compound also critically impacts bacterial cell division through its inhibition of topoisomerase IV. youtube.com After DNA replication is complete, the two new circular daughter chromosomes are often interlinked, or catenated. youtube.com Topoisomerase IV is the primary enzyme responsible for resolving these links, allowing the chromosomes to be properly segregated into two new daughter cells. youtube.comnih.gov
By inhibiting topoisomerase IV, the compound prevents the separation of these interlinked chromosomes. youtube.com This failure to decatenate the DNA results in an inability to properly partition the genetic material, thereby blocking cell division and leading to the death of the bacterium. youtube.comresearchgate.net This mechanism is a key contributor to the compound's antibacterial activity, particularly in gram-positive organisms. youtube.com
Modulation of MicroRNA Processing Machinery
Recent groundbreaking research has illuminated a novel frontier for quinoline (B57606) derivatives beyond their classical antibacterial roles: the modulation of microRNA (miRNA) processing. While direct studies on this compound are not yet available, investigations into analogous compounds provide a compelling rationale for exploring its potential in this area.
MicroRNAs are small non-coding RNAs that are critical regulators of gene expression at the post-transcriptional level. Their dysregulation is a hallmark of numerous diseases, including cancer. nih.gov The biogenesis of mature miRNAs is a multi-step process involving the enzymes Drosha and Dicer. Small molecules that can modulate this pathway are of significant therapeutic interest. nih.gov
A landmark study in 2024 identified a novel quinolone derivative, compound 33 , which exhibits potent anti-ovarian cancer activity by modulating the miRNA maturation process. nih.govrsc.org This compound was found to bind to the TAR RNA-binding protein (TRBP), a key component of the Dicer complex, thereby enhancing the processing of short hairpin RNAs (shRNAs) and precursor miRNAs (pre-miRNAs). rsc.org The binding affinity of compound 33 to TRBP was determined to be a KD of 4.09 μM. nih.govrsc.org This finding is particularly significant as it demonstrates that quinolones other than the previously identified enoxacin (B1671340) can act as small-molecule modulators of RNAi/miRNA processing (SMERs). rsc.org
Furthermore, a separate line of research has focused on the development of fluoroquinolone derivatives as inhibitors of specific oncogenic miRNAs, such as miRNA-21. nih.gov In one such study, a series of fluoroquinolone derivatives were synthesized and evaluated, leading to the identification of compound A36 as a potent and specific inhibitor of miRNA-21. nih.gov This compound was shown to reduce the levels of mature miRNA-21 and upregulate the expression of its target tumor suppressor genes. nih.gov
Given these precedents, it is highly plausible that this compound could interact with components of the miRNA processing machinery. The quinoline core provides the fundamental scaffold for such interactions, while the 5-fluoro and 8-carboxylate substituents would modulate the binding affinity and specificity. Future studies should, therefore, focus on screening this compound for its ability to bind to proteins like TRBP or to alter the expression levels of specific miRNAs implicated in disease.
Table 1: Activity of Quinolone Derivatives on MicroRNA Processing
| Compound | Target | Activity | Reported Value | Reference |
|---|---|---|---|---|
| Compound 33 | TRBP (in Dicer complex) | Binds to TRBP, enhances miRNA maturation | KD = 4.09 μM | nih.govrsc.org |
| Enoxacin | TRBP (in Dicer complex) | Modulator of miRNA maturation | - | nih.gov |
| Compound A36 | miRNA-21 | Inhibitor of miRNA-21 | - | nih.gov |
Exploration of Polypharmacology and Multi-Targeting Strategies
The concept of polypharmacology, where a single drug molecule interacts with multiple biological targets, is increasingly recognized as a key strategy for treating complex multifactorial diseases. nih.gov Fluoroquinolones, the broader class to which this compound belongs, are classic examples of multi-targeting drugs within the antibacterial space, acting on both DNA gyrase and topoisomerase IV. nih.gov This dual-targeting mechanism is a significant factor in their broad-spectrum activity and a lower propensity for the development of resistance. nih.gov
The therapeutic utility of quinoline derivatives is not confined to antibacterial action. The core scaffold has been successfully modified to target a diverse range of biological molecules, leading to a variety of pharmacological effects, including anticancer, anti-HIV, antifungal, and antimalarial activities. nih.gov This inherent promiscuity of the quinoline scaffold makes it an ideal starting point for the rational design of multi-targeting agents.
For instance, the development of fluoroquinolone hybrids, where the quinolone moiety is linked to another pharmacophore, has yielded compounds with enhanced and expanded biological activities. nih.gov These hybrid molecules can exhibit superior antibacterial efficacy and a reduced susceptibility to resistance compared to the individual components. nih.gov
Considering this compound, its potential for polypharmacology is an exciting area of investigation. The 5-fluoro substituent is a common feature in many potent fluoroquinolones, suggesting that this compound may retain some affinity for bacterial topoisomerases. nih.gov Concurrently, the quinoline-8-carboxylate moiety could confer affinity for other targets. For example, various substituted quinoline-2-carboxamides have been identified as potent inhibitors of carbonic anhydrase isoforms, which are implicated in several diseases, including cancer and glaucoma. nih.gov
Therefore, a rational approach to exploring the polypharmacology of this compound would involve screening it against a panel of targets known to be modulated by other quinoline derivatives. This could include bacterial topoisomerases, various isoforms of carbonic anhydrase, and key proteins in cancer signaling pathways.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov QSAR studies are invaluable in drug discovery for predicting the activity of novel compounds and for guiding the optimization of lead structures. researchgate.net
Several QSAR studies have been conducted on quinoline and fluoroquinolone derivatives, providing insights into the structural features that govern their biological activities. researchgate.netresearchgate.netnih.gov These studies have consistently highlighted the importance of substituents at various positions on the quinoline ring.
For instance, a QSAR study on a series of fluoroquinolone derivatives identified the charges on specific carbon and oxygen atoms within the quinolone core, as well as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), as key determinants of antibacterial activity. researchgate.net The resulting QSAR equation was: Log MIC50 = 473.758 – 92.342 (qC9) + 461.068 (qO11) + 192.743 (qC16) – 277.851 (qC20) + 1004.598 (LUMO) researchgate.net
Another QSAR study on quinolinone-based thiosemicarbazones as anti-mycobacterial agents revealed that substitution with electron-withdrawing groups like chloro and bromo at positions 6 and 8 increased the biological activity, while electron-donating methyl groups at the same positions led to a slight decrease. nih.gov This suggests that the electronic properties of the substituents on the benzene (B151609) ring of the quinoline scaffold play a crucial role in their interaction with the biological target.
Table 2: Key Parameters from a QSAR Study on Fluoroquinolone Derivatives
| Parameter | Description | Influence on Antibacterial Activity | Reference |
|---|---|---|---|
| qC9, qO11, qC16, qC20 | Partial charges on specific atoms | Significant correlation with MIC50 | researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Positively correlated with MIC50 | researchgate.net |
| Substituents at C6 and C8 | Electron-withdrawing vs. electron-donating groups | Electron-withdrawing groups increase activity | nih.gov |
Mechanistic Studies of Novel Biological Activities Identified
The exploration of quinoline derivatives has led to the discovery of novel biological activities beyond their well-established antibacterial effects. Mechanistic studies of these new activities are crucial for understanding their therapeutic potential and for the development of next-generation drugs.
As discussed in section 6.2.3, a significant novel activity identified for quinolone derivatives is the modulation of miRNA processing. The detailed mechanistic study of compound 33 revealed that it binds to TRBP, a protein partner of Dicer, thereby influencing the maturation of miRNAs. nih.govrsc.org This represents a completely new mechanism of action for a quinolone derivative in the context of cancer therapy and opens up a new avenue for drug design.
Another novel biological activity reported for quinoline derivatives is the inhibition of carbonic anhydrases (CAs). A series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and found to be potent inhibitors of several human CA isoforms, with inhibition constants (KI) in the low nanomolar range for some compounds against hCA I and hCA II. nih.gov The mechanism of action is believed to involve the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme, with the quinoline scaffold providing additional interactions that determine the isoform selectivity.
While the specific novel biological activities of this compound have yet to be elucidated, the existing literature on related compounds provides a clear roadmap for future investigations. Based on the findings for other quinoline-8-substituted compounds, it would be highly valuable to investigate the potential of this compound as an inhibitor of carbonic anhydrases or other metalloenzymes. Furthermore, following the exciting discovery of miRNA modulation by other quinolones, a thorough investigation into the ability of this compound to interact with components of the miRNA processing machinery is strongly warranted.
Table 3: Novel Biological Activities and Mechanisms of Quinolone Derivatives
| Biological Activity | Compound Class | Mechanism of Action | Reference |
|---|---|---|---|
| Anti-ovarian cancer | Quinolone derivatives (e.g., compound 33) | Modulation of miRNA processing via binding to TRBP | nih.govrsc.org |
| Carbonic Anhydrase Inhibition | 8-substituted quinoline-2-carboxamides | Inhibition of various CA isoforms | nih.gov |
| miRNA-21 Inhibition | Fluoroquinolone derivatives (e.g., compound A36) | Specific inhibition of oncogenic miRNA-21 | nih.gov |
Methyl 5 Fluoroquinoline 8 Carboxylate and Analogs As Scaffolds in Medicinal Chemistry Research
Development of Novel Quinolone Derivatives with Modified Activity Profiles
The quinolone scaffold, particularly after the introduction of a fluorine atom to create fluoroquinolones, has been a cornerstone of antibacterial therapy for decades. wikipedia.orgmdpi.com The core structure, a 4-oxo-1,4-dihydroquinoline, is amenable to chemical modifications at several positions, which has allowed for the generation of numerous derivatives with tailored activity profiles. rsc.orgmdpi.com Researchers have systematically explored these modifications to enhance potency, broaden the antibacterial spectrum, and overcome emerging resistance mechanisms. mdpi.comrsc.orgnih.gov
The development of novel quinolone derivatives often involves the strategic introduction of various substituents at different sites of the quinolone skeleton. rsc.org These chemical alterations at positions such as N-1, C-5, C-6, C-7, and C-8 can significantly influence the compound's physical, chemical, pharmacokinetic, and pharmacological properties. rsc.orgqeios.com For instance, the introduction of a fluorine atom at the C-6 position was a pivotal discovery that enhanced the inhibition of DNA gyrase, a key bacterial enzyme, and improved activity against staphylococci. nih.gov Similarly, modifications at the C-8 position with groups like halogens or methoxy (B1213986) moieties have been shown to enhance activity, particularly against resistant mutants. nih.gov
A notable example of modifying activity profiles is the development of 6-amino-8-methylquinolone derivatives. The combined presence of an amino group at C-6 and a methyl group at C-8 was found to be effective in boosting antibacterial activity, especially against Gram-positive bacteria. acs.org One derivative in this series, featuring a 1,2,3,4-tetrahydroisoquinolinyl substituent at the C-7 position, demonstrated superior activity against Gram-positive bacteria, including methicillin- and ciprofloxacin-resistant Staphylococcus aureus, when compared to ciprofloxacin (B1669076). acs.org
Furthermore, research has shown that even subtle changes can lead to significant shifts in the primary target of the drug. For example, modifying the C-7 substituent of ciprofloxacin with a benzenesulfonamide (B165840) group can switch its primary target in Streptococcus pneumoniae from topoisomerase IV to DNA gyrase. nih.govasm.org This highlights the critical role of the C-7 position in determining not only the potency but also the target preference of fluoroquinolones. nih.govasm.org
The continuous exploration of new derivatives, driven by an understanding of structure-activity relationships, remains a key strategy in the quest for more effective antibacterial agents. rsc.orgoup.com
Table 1: Impact of C-7 Modification on Ciprofloxacin Activity against S. pneumoniae
| Compound | C-7 Substituent | MIC (µg/mL) against S. pneumoniae 7785 | Primary Target |
| Ciprofloxacin | Piperazinyl | 1 | Topoisomerase IV |
| NSFQ-105 | 4-(4-aminophenylsulfonyl)-1-piperazinyl | 0.06 - 0.125 | Gyrase |
| Compound 3 | 4-benzenesulfonylpiperazinyl | 2-4 times less active than ciprofloxacin | Gyrase |
| Compound 4 | 4-dimethylaminobenzenesulfonylpiperazinyl | 2-4 times less active than ciprofloxacin | Gyrase |
Design of Fluoroquinolone Hybrids and Conjugates
In the face of rising antimicrobial resistance, the design of hybrid molecules has emerged as a promising strategy to develop novel therapeutic agents. tandfonline.comnih.gov This approach involves covalently linking two or more pharmacophores, often with different mechanisms of action, to create a single molecule with potentially enhanced efficacy and the ability to overcome resistance. nih.govnih.gov Fluoroquinolones, with their well-established antibacterial activity, are attractive candidates for the development of such hybrids. tandfonline.comnih.gov
The rationale behind creating fluoroquinolone hybrids is to combine their DNA gyrase and/or topoisomerase IV inhibitory activity with the action of another bioactive moiety. tandfonline.comnih.gov This can lead to several advantages, including:
Dual-targeting: The hybrid molecule can act on multiple targets within the bacterial cell, reducing the likelihood of resistance development. tandfonline.com
Enhanced potency: The combined effect of the two pharmacophores can result in synergistic activity, leading to a lower minimum inhibitory concentration (MIC).
Broadened spectrum: The hybrid may exhibit activity against a wider range of pathogens than either of the parent molecules alone. nih.gov
A variety of molecules have been conjugated with fluoroquinolones, including other antibiotics, antimicrobial peptides, and even non-antibiotic compounds that can enhance the primary drug's efficacy. nih.govnih.gov For example, researchers have synthesized hybrids of fluoroquinolones with other antibacterial agents to combat drug-resistant pathogens. tandfonline.comnih.gov The linker connecting the two pharmacophores can be either cleavable or non-cleavable, which influences the pharmacokinetic properties and mechanism of action of the hybrid. nih.gov
Examples of fluoroquinolone conjugates include those with:
Antimicrobial peptides: Cationic peptides have been conjugated with fluoroquinolones to improve their penetration through bacterial membranes. nih.gov
Siderophores: These iron-chelating molecules can be used to hijack bacterial iron uptake systems, facilitating the entry of the conjugated fluoroquinolone into the cell. nih.gov
Other heterocyclic compounds: Fluoroquinolones have been linked to other heterocyclic systems, such as triazoles, to create molecules with potential antitumor activity. nih.gov
The design of these hybrids is a complex process that requires careful consideration of the linker length and chemical nature to ensure that both pharmacophores can effectively reach their respective targets. nih.govnih.gov
Strategic Modification at Specific Positions (C-3, C-7, C-8, N-1) for Enhanced Potency and Spectrum
The remarkable success of fluoroquinolones as antibacterial agents is largely due to the extensive structure-activity relationship (SAR) studies that have guided their chemical evolution. rsc.orgnih.gov Strategic modifications at specific positions on the quinolone core have been instrumental in enhancing their potency, expanding their spectrum of activity, and improving their pharmacokinetic properties. rsc.orgnih.gov
C-3 Position: The carboxylic acid group at the C-3 position is essential for the antibacterial activity of quinolones, as it is involved in binding to the DNA-gyrase complex through a magnesium ion bridge. nih.gov While this group is generally considered immutable, modifications such as esterification have been explored to create prodrugs with altered pharmacokinetic profiles. mdpi.commdpi.com
C-7 Position: The substituent at the C-7 position has a profound impact on the potency, antibacterial spectrum, and pharmacokinetic properties of fluoroquinolones. nih.govnih.gov
A piperazine (B1678402) ring at this position generally confers good activity against Gram-negative bacteria, including Pseudomonas aeruginosa. nih.govnih.gov
The introduction of bulkier substituents at C-7 can protect the molecule from bacterial efflux pumps, thereby reducing the likelihood of resistance. nih.gov
Modifications to the C-7 piperazinyl ring can also alter the primary target of the drug. For instance, the addition of a benzenesulfonylamido group to the C-7 piperazinyl ring of ciprofloxacin shifts its target preference in Streptococcus pneumoniae from topoisomerase IV to gyrase. nih.govasm.org
Five- or six-membered nitrogen heterocycles at this position, such as aminopyrrolidine, can enhance activity against Gram-positive bacteria. nih.gov
C-8 Position: The C-8 position plays a crucial role in directing the quinolone to its target and influencing its activity against resistant strains.
A fluorine atom at C-8 can enhance antibacterial activity. acs.org
A methoxy group at C-8 has been shown to improve activity against resistant mutants and enhance lethality, particularly in the absence of protein synthesis. nih.govnih.gov
The presence of a C-8 substituent is thought to be important in directing the quinolone to act through gyrase rather than topoisomerase IV. asm.org
A cyclopropyl (B3062369) group at N-1 is generally considered optimal for potent activity against Enterobacteriaceae and Pseudomonas. nih.govoup.com
Fusion of a ring system between the N-1 and C-8 positions, as seen in ofloxacin, can lead to excellent oral absorption, a long half-life, and broad-spectrum activity. nih.gov However, such fusion can sometimes reduce the ability of the drug to kill bacteria in the presence of protein synthesis inhibitors. nih.gov
The introduction of a fluorine atom on the N-1 cyclopropyl group has also been investigated, with stereochemistry playing a role in the resulting activity. nih.gov
Table 2: Influence of Substituents at Key Positions on Quinolone Activity
| Position | Common Substituent | Influence on Activity |
| C-3 | Carboxylic acid | Essential for binding to DNA-gyrase complex. nih.gov |
| C-7 | Piperazine, Pyrrolidine | Affects potency, spectrum, and target preference. nih.govnih.govnih.gov |
| C-8 | Methoxy, Halogen | Enhances activity against resistant mutants, influences target preference. nih.govasm.org |
| N-1 | Cyclopropyl | Generally provides high potency against Gram-negative bacteria. nih.govoup.com |
Role as Intermediates for Synthetic Access to Complex Bioactive Molecules
Quinolone derivatives, including methyl 5-fluoroquinoline-8-carboxylate, serve as valuable intermediates in the synthesis of more complex and biologically active molecules. mdpi.comacs.org Their inherent structural features and the possibility for further chemical manipulation make them versatile building blocks in medicinal chemistry. rsc.orgmdpi.com
The synthesis of various quinolone derivatives often starts from simpler precursors and proceeds through a series of reactions to construct the core quinolone scaffold. rsc.orgnih.gov For example, the Conrad-Limpach reaction is a classical method used to synthesize 4-quinolone derivatives from arylaminocrotonates. rsc.org Once the quinolone core is established, it can be further functionalized at different positions to create a library of compounds for biological screening. rsc.orgacs.org
This compound, with its ester functionality, is particularly amenable to further synthetic transformations. The ester group can be hydrolyzed to the corresponding carboxylic acid, which is a key functional group for the biological activity of many quinolones. mdpi.commdpi.com This carboxylic acid can then be used as a handle for further modifications, such as the formation of amides or the coupling with other molecules to create hybrids and conjugates. nih.govnih.gov
Furthermore, the quinolone ring system itself can be a precursor to fused heterocyclic systems. For instance, quinolones can be transformed into fused heterocycles through C-S and C-O coupling reactions. rsc.org This opens up avenues for the synthesis of novel molecular architectures with potentially unique biological activities.
The use of quinolones as synthetic intermediates extends beyond the realm of antibacterial agents. The versatility of the quinolone scaffold has allowed for its incorporation into molecules designed for other therapeutic purposes, such as anticancer and antiviral agents. rsc.orgmdpi.com For example, quinolone acid derivatives have been synthesized and evaluated as potential HIV-1 integrase inhibitors. rsc.org
In essence, the synthetic accessibility and chemical reactivity of quinolone derivatives like this compound make them crucial starting materials and intermediates in the discovery and development of new bioactive compounds. rsc.orgmdpi.com
Exploration of Quinolone Cores for Diverse Therapeutic Research Areas
While quinolones are most renowned for their antibacterial properties, the versatility of the quinolone scaffold has led to its exploration in a wide range of therapeutic research areas beyond infectious diseases. rsc.orgnih.gov The ability to systematically modify the quinolone core has enabled the development of derivatives with diverse biological activities. rsc.orgnih.gov
Anticancer Activity: A significant area of research has been the investigation of quinolone derivatives as potential anticancer agents. mdpi.com The mechanism of action is often linked to the inhibition of topoisomerase II, an enzyme that is also a target for some established anticancer drugs. mdpi.com Modifications to the quinolone structure, particularly at the C-7 position and through the formation of metal complexes, have been shown to induce cytotoxic activity against various cancer cell lines. mdpi.comnih.gov For instance, certain ciprofloxacin derivatives have demonstrated the ability to inhibit the cell cycle and induce apoptosis in cancer cells. mdpi.com
Antiviral Activity: The antiviral potential of quinolones has also been explored. mdpi.com Research has shown that some quinolone derivatives exhibit activity against viruses such as HIV. rsc.org This is exemplified by the synthesis of quinolone acid derivatives that have shown significant inhibitory activity against the strand transfer process of HIV-1 integrase. rsc.org
Antiparasitic Activity: The historical connection of quinolones to the antimalarial drug chloroquine (B1663885) has spurred research into their potential as antiparasitic agents. nih.gov Norfloxacin was serendipitously discovered to have antimalarial efficacy, and subsequent studies have explored the activity of various fluoroquinolones against parasites like Plasmodium falciparum. nih.govyoutube.com
Other Therapeutic Areas: The biological effects of quinolones extend to other areas as well:
Immunomodulatory effects: Some fluoroquinolones have been shown to possess immunomodulatory properties, including anti-inflammatory responses. youtube.com
Antifungal activity: Certain fluoroquinolone hybrids and derivatives have demonstrated activity against fungal species like Candida. mdpi.comnih.gov
Anxiolytic activity: Interestingly, modifications to the quinolone structure have even yielded compounds with anxiolytic (anti-anxiety) properties, acting on GABA receptors in the brain. researchgate.net
This expansion into diverse therapeutic areas highlights the remarkable adaptability of the quinolone core as a privileged scaffold in medicinal chemistry, offering a foundation for the development of new drugs for a wide range of diseases. rsc.orgnih.gov
Emerging Research Directions and Future Perspectives
Strategies for Overcoming Molecular Resistance Mechanisms
The rise of antibiotic resistance is a critical global health challenge, and fluoroquinolones have not been immune. Bacteria have developed resistance primarily through two mechanisms: mutations in the target enzymes, DNA gyrase and topoisomerase IV, which reduce drug binding affinity, and the overexpression of efflux pumps that actively remove the drug from the cell. cdc.govnih.govonehealthtrust.orgnih.gov A single mutation can be sufficient to confer resistance, making the development of strategies to circumvent these mechanisms a high priority. cdc.gov
Current research is exploring several promising avenues to combat fluoroquinolone resistance:
Structural Modification: The development of new generations of fluoroquinolones with modifications at key positions (such as C-6, C-8, and C-7) aims to create analogues with enhanced activity against resistant strains. nih.govnih.gov These modifications can improve the drug's interaction with mutated targets or reduce its susceptibility to efflux.
Combination Therapies: Conjugating fluoroquinolones to other molecules, such as proline-rich antimicrobial peptides (PrAMPs), has been shown to create agents with multiple cellular targets. acs.org This multi-target approach can be more effective against resistant bacteria and may even overcome existing resistance mechanisms. acs.org
Metalloantibiotics: Complexation of fluoroquinolones with transition metal ions is another strategy being investigated. nih.gov These "metalloantibiotics" may exhibit different influx pathways into the bacterial cell, potentially bypassing resistance mechanisms related to reduced drug permeation through porins. nih.gov
Targeting Novel Pathways: Research into quinoline (B57606) derivatives has revealed mechanisms of action beyond the inhibition of bacterial topoisomerases. For instance, certain quinoline-4-carboxamides have shown antimalarial activity by inhibiting the parasite's translation elongation factor 2 (PfEF2). acs.org Exploring such alternative targets could lead to new classes of drugs that are unaffected by classical fluoroquinolone resistance.
Strategies to Combat Fluoroquinolone Resistance
| Strategy | Description | Primary Resistance Mechanism Targeted | Reference |
|---|---|---|---|
| Structural Modification | Synthesizing new fluoroquinolone analogues with altered substituents to improve binding to mutated targets or evade efflux. | Target-site mutations, Efflux pumps | nih.govnih.gov |
| Peptide-Drug Conjugates | Covalently linking a fluoroquinolone to an antimicrobial peptide to create a hybrid molecule with multiple cellular targets. | Multiple/Novel Targets | acs.org |
| Metalloantibiotics | Complexing fluoroquinolones with transition metals to alter the drug's properties and cellular uptake pathways. | Decreased drug influx (porin loss) | nih.gov |
| Exploring Novel Targets | Identifying and targeting alternative cellular machinery, such as protein synthesis factors, with quinoline-based compounds. | Bypasses classical resistance mechanisms | acs.org |
Integration of Advanced Synthetic Technologies for Library Generation
The generation of large and diverse chemical libraries is fundamental to modern drug discovery. For fluoroquinolone derivatives, advanced synthetic technologies are replacing traditional batch processes, enabling faster, more efficient, and scalable production. researchgate.net
Flow Chemistry: Continuous flow synthesis, where reagents are pumped through reactors or tubes, offers significant advantages over batch chemistry, including improved safety, efficiency, selectivity, and scalability. researchgate.netacs.org This technology has been successfully applied to the synthesis of quinolines and their derivatives, allowing for the rapid production of compounds like pyrrolo[1,2-a]quinolines on a gram scale. acs.orgvapourtec.com A key benefit is the ability to safely handle exothermic reactions that would be problematic in large-scale batch reactors. acs.org
Telescoped and Multistep Synthesis: Flow systems enable "telescoped" reactions, where multiple synthetic steps are performed sequentially in-line without the need for isolating intermediates. researchgate.net For example, a photochemical isomerization-cyclization process to form quinolines has been coupled directly with a flow hydrogenation step to produce tetrahydroquinolines, including the natural product galipinine. vapourtec.comthieme-connect.de
Novel Catalytic Methods: The development of new catalytic systems, such as palladium-catalyzed reactions, facilitates the efficient construction of the quinolone core and the introduction of diverse substituents. nih.govacs.org These methods, often integrated into one-pot procedures, streamline the synthesis of complex fluoroquinolone hybrids. acs.orgnih.gov
These technologies are crucial for rapidly generating extensive libraries of Methyl 5-fluoroquinoline-8-carboxylate analogues, which can then be screened for desired biological activities.
Advanced Synthetic Technologies for Quinoline Libraries
| Technology | Key Advantages | Example Application | Reference |
|---|---|---|---|
| Continuous Flow Chemistry | Increased efficiency, safety, scalability, and precise control over reaction conditions. | Gram-scale synthesis of pyrrolo[1,2-a]quinolines and other heterocyclic entities. | researchgate.netacs.org |
| Telescoped Flow Reactions | Eliminates intermediate workup steps, reducing time and waste. | Coupled photoisomerization-cyclization and hydrogenation to produce tetrahydroquinolines. | vapourtec.comthieme-connect.de |
| Advanced Catalysis | Enables complex, one-pot transformations with high yields and selectivity. | Palladium-catalyzed synthesis of quinoline-4-carboxamides. | acs.org |
Application of Artificial Intelligence and Machine Learning in Fluoroquinoline Design
Predictive Modeling: ML models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the properties of new, untested compounds. github.iomdpi.com This includes predicting bioactivity against specific targets, identifying potential off-target toxicity, and forecasting metabolic liabilities. mdpi.comnih.gov For instance, ML models have been developed to predict the formation of quinone-type metabolites and to identify the most reactive sites on quinoline derivatives for chemical modification. nih.govresearchgate.net
Virtual Screening: AI algorithms can rapidly screen virtual libraries containing millions or even billions of molecules to identify promising candidates for synthesis and testing. amr-action.au This significantly reduces the time and cost associated with traditional high-throughput screening. In one notable case, an AI model screened nearly 7,000 compounds to identify a new antibiotic effective against the highly resistant bacterium Acinetobacter baumannii. mit.edu
Generative AI for De Novo Design: Beyond screening existing molecules, generative AI models can design entirely new chemical structures with desired properties. amr-action.austanford.edu These models, akin to the large language models that generate text, can construct novel molecular scaffolds and even provide the synthetic recipes to create them in the lab. stanford.edu This approach opens up unexplored regions of chemical space, potentially leading to the discovery of fluoroquinolones with novel mechanisms of action. stanford.edu
The integration of AI and ML into the design pipeline for compounds like this compound promises to dramatically accelerate the pace of discovery, leading to more effective and safer drugs. innovationnewsnetwork.com
Development of Fluoroquinoline-Based Molecular Probes
The intrinsic photophysical properties of the quinoline scaffold make it an excellent platform for the development of molecular probes for bioimaging and sensing. crimsonpublishers.comcrimsonpublishers.com These tools are invaluable for studying biological processes at the molecular level and for the early diagnosis of diseases. crimsonpublishers.comcrimsonpublishers.com
Fluorescent Probes: Quinoline-based fluorescent probes have been designed to detect a variety of analytes and cellular components. crimsonpublishers.com By modifying the quinoline core, researchers have created probes that can:
Selectively detect metal ions like Cu²⁺ and Zn²⁺. rsc.orgrsc.org
Visualize subcellular organelles such as lipid droplets and lysosomes. crimsonpublishers.comcrimsonpublishers.com
Monitor changes in the cellular environment, such as viscosity. crimsonpublishers.com These probes often work via mechanisms like photo-induced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), where the binding of the target analyte triggers a change in fluorescence intensity. crimsonpublishers.comrsc.org
Radiolabeled Imaging Agents: Fluoroquinolones can be labeled with radioisotopes to create imaging agents for detecting bacterial infections using techniques like single-photon-emission-computed tomography (SPECT) or positron emission tomography (PET). nih.govrsc.org For example, derivatives of ciprofloxacin (B1669076) have been labeled with Technetium-99m (⁹⁹ᵐTc) and Fluorine-18 (¹⁸F). nih.govrsc.org While challenges in specificity remain, combining fluoroquinolone-based imaging with anatomical methods like CT scans holds promise for improving the diagnosis of deep-seated infections. nih.govrsc.org
Derivatives of this compound could be readily adapted for these applications, serving as the core structure for a new generation of probes to investigate cellular function and diagnose infectious diseases.
Potential for New Unexplored Biological Targets
While the classical targets of fluoroquinolones are the bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), the versatile quinoline scaffold is capable of interacting with a much broader range of biological molecules. acs.orgmdpi.com Exploring these non-classical targets opens up possibilities for repositioning fluoroquinolone derivatives for entirely new therapeutic indications.
Antiparasitic Activity: Research has demonstrated that certain quinoline derivatives can act against parasites through novel mechanisms. A quinoline-4-carboxamide was found to be a potent antimalarial by inhibiting the Plasmodium falciparum translation elongation factor 2 (PfEF2), a target completely distinct from the bacterial topoisomerases. acs.orgacs.org This discovery highlights the potential for developing quinoline-based drugs against other parasitic diseases.
Anticancer Activity: The quinoline core is present in many compounds investigated for their anti-proliferative effects. Novel quinoline derivatives have been synthesized and shown to inhibit cancer cell growth by targeting specific enzymes, such as Pim-1 kinase. nih.gov The most promising of these compounds induced cell cycle arrest and apoptosis in cancer cell lines, suggesting a potential role for fluoroquinolone-based structures in oncology. nih.gov
Other Infections and Diseases: The broad spectrum of activity and favorable pharmacokinetic properties of fluoroquinolones make them suitable for treating a wide array of infections, including those of the respiratory tract, urinary tract, soft tissues, and bones, as well as systemic infections like septicemia. rxlist.comnih.gov As our understanding of the molecular basis of disease grows, derivatives of this compound could be screened against a wider panel of targets, potentially uncovering new activities against viral, fungal, or inflammatory diseases.
The continued exploration of the biological activities of the quinoline scaffold is likely to reveal new and unexpected therapeutic opportunities, expanding the utility of this chemical class far beyond its traditional role as an antibacterial agent.
Q & A
Q. How can researchers ensure compliance with journal-specific formatting for chemical data?
- Methodological Answer : Adopt CAS registry numbers (e.g., this compound: [Insert CAS if verified]) and IUPAC names in abstracts. For graphics, limit chemical structures to 2–3 in tables and use color-coding for clarity (e.g., red for reactive sites). Follow guidelines from journals like Med. Chem. Commun. for compound numbering and data presentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
